![molecular formula C8H12N2O B12923609 2-Ethyl-4,6-dimethylpyrimidin-5-ol CAS No. 88070-42-2](/img/structure/B12923609.png)
2-Ethyl-4,6-dimethylpyrimidin-5-ol
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Overview
Description
2-Ethyl-4,6-dimethylpyrimidin-5-ol is a chemical compound with the molecular formula C8H12N2O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of acetylacetone with suitable amines under specific conditions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) and the product is purified using standard techniques .
Chemical Reactions Analysis
2-Ethyl-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-Ethyl-4,6-dimethylpyrimidin-5-ol have been evaluated for their efficacy against various bacterial strains. Studies indicate that these compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Certain derivatives of pyrimidines have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .
3. Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. For instance, they can inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells. This property makes them valuable in designing targeted cancer therapies .
Material Science Applications
1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances their solubility and bioavailability, which is critical for effective therapeutic outcomes .
2. Nanoparticle Formation
Recent studies have explored the use of this compound in the synthesis of nanoparticles for biomedical applications. These nanoparticles can be engineered for targeted drug delivery and imaging purposes due to their biocompatibility and functionalization capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
6-Amino-2,4,5-trimethylpyridin-3-ol: Another related compound with different substitution patterns, used in various medicinal applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Biological Activity
2-Ethyl-4,6-dimethylpyrimidin-5-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 31.25 μg/mL |
Escherichia coli | 62.50 μg/mL | |
Bacillus subtilis | 15.62 μg/mL |
The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Bacillus subtilis . The mechanism of action is primarily bactericidal, involving the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis .
Antifungal Properties
In addition to antibacterial effects, this compound has shown antifungal activity.
Table 2: Antifungal Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 31.25 μg/mL |
Aspergillus niger | 62.50 μg/mL |
Research indicates that this compound can inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been investigated with promising results.
Table 3: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
HL-60 (human leukemia) | 12.5 |
MCF-7 (breast cancer) | 25.0 |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, particularly in HL-60 leukemia cells, suggesting a potential role as an anticancer agent . The mechanism involves cell cycle arrest at the G2/M phase, indicating its ability to disrupt mitotic progression .
Case Studies
- Antibacterial Efficacy : A study conducted on clinical isolates showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like ciprofloxacin .
- Anticancer Mechanism : In a recent investigation involving various human cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Properties
CAS No. |
88070-42-2 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3 |
InChI Key |
ZHSCRNZNHPKAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)O)C |
Origin of Product |
United States |
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